molecular formula C15H19NO2 B13437638 Amphetamine-5-((Methyl)2-furanmethanol)

Amphetamine-5-((Methyl)2-furanmethanol)

Cat. No.: B13437638
M. Wt: 245.32 g/mol
InChI Key: GSUCKRLRAUJVBL-UHFFFAOYSA-N
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Description

Amphetamine-5-((Methyl)2-furanmethanol) is a compound that belongs to the class of substituted amphetamines. It is characterized by the presence of a furan ring attached to the amphetamine backbone, which imparts unique chemical and pharmacological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amphetamine-5-((Methyl)2-furanmethanol) typically involves the reaction of amphetamine with 5-methyl-2-furanmethanol under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction .

Industrial Production Methods

Industrial production of Amphetamine-5-((Methyl)2-furanmethanol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Amphetamine-5-((Methyl)2-furanmethanol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Amphetamine-5-((Methyl)2-furanmethanol) has a wide range of applications in scientific research:

    Chemistry: Used as a reference material for analytical studies and as a precursor in organic synthesis.

    Biology: Studied for its effects on neurotransmitter release and receptor binding.

    Medicine: Investigated for potential therapeutic uses in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Amphetamine-5-((Methyl)2-furanmethanol) involves the stimulation of neurotransmitter release, particularly dopamine and norepinephrine. The compound acts on monoamine transporters, reversing their function and increasing the concentration of neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amphetamine-5-((Methyl)2-furanmethanol) is unique due to the presence of the furan ring, which imparts distinct chemical properties and potentially different pharmacological effects compared to other amphetamines .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

[5-[(1-phenylpropan-2-ylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C15H19NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,12,16-17H,9-11H2,1H3

InChI Key

GSUCKRLRAUJVBL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=C(O2)CO

Origin of Product

United States

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